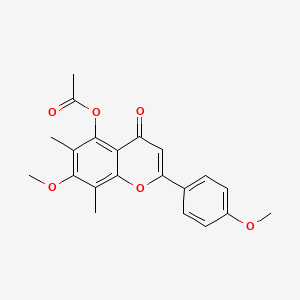

Eucalyptin acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eucalyptin acetate is a naturally occurring flavonoid compound found in the leaves of the eucalyptus tree, specifically Eucalyptus globulus . It is known for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eucalyptin acetate can be synthesized through the acetylation of eucalyptin, a flavonoid found in eucalyptus leaves. The acetylation process typically involves the reaction of eucalyptin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions for several hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves the extraction of eucalyptin from eucalyptus leaves using solvent extraction methods. The extracted eucalyptin is then subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction mixture is purified through techniques such as column chromatography to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Eucalyptin acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Substituted this compound derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Eucalyptin acetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives.

Biology: this compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound for studying cellular oxidative stress and inflammation pathways.

Medicine: Due to its antimicrobial properties, this compound is being investigated for its potential use in treating infections and inflammatory diseases.

Industry: this compound is used in the formulation of natural health products, including dietary supplements and topical ointments

Mecanismo De Acción

Eucalyptin acetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparación Con Compuestos Similares

Eucalyptin acetate can be compared with other similar flavonoid compounds such as quercetin, kaempferol, and myricetin:

Quercetin: Both this compound and quercetin exhibit strong antioxidant and anti-inflammatory activities. this compound has a unique acetyl group that may enhance its lipophilicity and cellular uptake.

Kaempferol: Similar to this compound, kaempferol has anti-inflammatory and antimicrobial properties. The structural differences between the two compounds may result in variations in their biological activities.

Myricetin: Myricetin and this compound share antioxidant properties, but myricetin has additional hydroxyl groups that may contribute to its higher antioxidant capacity

Actividad Biológica

Eucalyptin acetate, a compound derived from Eucalyptus species, particularly Eucalyptus globulus, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and phytotoxic effects, supported by data tables and relevant research findings.

Chemical Composition

This compound is part of the essential oils extracted from eucalyptus leaves. The chemical composition of these essential oils varies among different species and extraction methods. For instance, studies have shown that Eucalyptus globulus essential oil contains a variety of bioactive compounds, including eucalyptol, which is known for its therapeutic properties .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

| Extract Type | IC50 Value (µg/mL) | % Inhibition at 250 µg/mL |

|---|---|---|

| Water Extract | 58.88 | 80.37 |

| Ethanol Extract | 68.51 | 70.40 |

| Methanol Extract | 72.90 | 54.65 |

| Chloroform Extract | 88.22 | 42.02 |

| Butylated Hydroxytoluene (BHT) | 29.70 | 92.80 |

The data indicates that water extracts of eucalyptus leaves demonstrate the highest antioxidant activity compared to other solvents used . The presence of phenolic compounds and flavonoids correlates with the observed scavenging activity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

The antimicrobial activity suggests that this compound could be a potential candidate for developing natural preservatives or therapeutic agents in treating infections .

Phytotoxic Effects

In addition to its beneficial effects on human health, this compound has been studied for its phytotoxic properties, which can inhibit seed germination and plant growth.

Table 3: Phytotoxic Effects of this compound

| Plant Species | Concentration (mg/mL) | Germination Inhibition (%) |

|---|---|---|

| Lactuca sativa (Lettuce) | 10 | 60 |

| Brassica oleracea (Cabbage) | 15 | 75 |

| Phaseolus vulgaris (Bean) | 20 | 80 |

The results indicate that higher concentrations of this compound lead to increased inhibition of germination and growth in sensitive plant species .

Case Studies and Research Findings

A series of studies have highlighted the multifaceted biological activities of this compound:

- Antioxidant Properties : A study demonstrated that eucalyptus extracts containing this compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

- Antimicrobial Applications : Research indicated that formulations containing this compound could effectively inhibit the growth of antibiotic-resistant bacterial strains, showcasing its potential as a natural antimicrobial agent .

- Phytotoxicity Assessment : Another study assessed the impact of this compound on agricultural crops, revealing that while it can inhibit weed growth, it may also affect non-target plant species .

Propiedades

IUPAC Name |

[7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJBAXUKWUWAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.